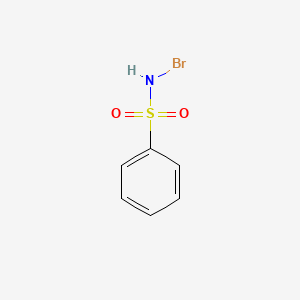

N-bromobenzenesulfonamide

Description

Properties

CAS No. |

132367-80-7 |

|---|---|

Molecular Formula |

C6H6BrNO2S |

Molecular Weight |

236.09 g/mol |

IUPAC Name |

N-bromobenzenesulfonamide |

InChI |

InChI=1S/C6H6BrNO2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H |

InChI Key |

CIZZBNHBFCGHME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NBr |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of N-Bromobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and preparation of N-bromobenzenesulfonamide, a versatile reagent in organic chemistry. The sodium salt of this compound, known as Bromamine-B, is a stable solid utilized as an oxidizing agent and a source of electrophilic bromine in various chemical transformations. This guide details a reliable method for its preparation from benzenesulfonamide, presenting the experimental protocol, quantitative data, and a visual representation of the workflow.

Introduction and Reaction Overview

This compound is an N-bromo compound belonging to the class of N-halo sulfonamides. These reagents are valuable in organic synthesis due to the polarized N-Br bond, which allows the bromine atom to act as an electrophile or a source of bromine radicals, depending on the reaction conditions. The synthesis of its stable sodium salt, Bromamine-B, is typically achieved by the reaction of benzenesulfonamide with bromine in an aqueous solution of sodium hydroxide.

The underlying chemical principle involves the in-situ formation of sodium hypobromite (NaOBr) from bromine and sodium hydroxide. The benzenesulfonamide is first deprotonated by the base to form its sodium salt, which then undergoes N-bromination by the hypobromite to yield the final product, Bromamine-B. The overall reaction is stoichiometric and proceeds readily in an aqueous medium.

Synthesis Pathway and Mechanism

The synthesis of sodium this compound (Bromamine-B) from benzenesulfonamide proceeds via a two-step mechanism in a single pot.

-

Acid-Base Reaction : Benzenesulfonamide, being weakly acidic (pKa ≈ 10), is deprotonated by sodium hydroxide to form the water-soluble sodium benzenesulfonamide salt.

-

N-Bromination : Elemental bromine reacts with excess sodium hydroxide to form sodium hypobromite (NaOBr). This potent brominating agent then reacts with the nucleophilic nitrogen of the sulfonamide anion to form the N-bromo derivative.

The reaction pathway is illustrated below:

Experimental Protocol

This section provides a detailed methodology for the laboratory-scale preparation of sodium this compound (Bromamine-B).

Materials and Equipment:

-

Benzenesulfonamide (C₆H₅SO₂NH₂)

-

Sodium Hydroxide (NaOH)

-

Bromine (Br₂)

-

Distilled Water

-

Ice Bath

-

Beaker or Erlenmeyer Flask

-

Magnetic Stirrer and Stir Bar

-

Graduated Cylinders and Pipettes

-

Buchner Funnel and Filter Flask

-

Desiccator

Procedure:

-

Preparation of Sodium Hydroxide Solution: Prepare a concentrated solution of sodium hydroxide by dissolving the required amount in distilled water. The reaction is exothermic and should be cooled.

-

Dissolution of Benzenesulfonamide: To the cooled sodium hydroxide solution, add finely powdered benzenesulfonamide in portions while stirring continuously until it completely dissolves, forming sodium benzenesulfonamide.

-

Bromine Addition: Cool the reaction mixture in an ice bath to between 5-10°C. Slowly add liquid bromine dropwise to the stirred solution. The addition should be controlled to maintain the temperature and prevent the excessive release of bromine vapors. Continue stirring until the bromine color disappears and a pale yellow solution is formed.

-

Precipitation and Isolation: The sodium salt of this compound may precipitate during the reaction or can be induced by further cooling or the addition of a saturated salt solution.

-

Filtration and Washing: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold distilled water to remove impurities such as sodium bromide.

-

Drying: Dry the purified product in a desiccator over anhydrous calcium chloride to obtain Bromamine-B as a stable, crystalline solid.

Quantitative Data

The following table summarizes the typical quantitative parameters for the synthesis of Bromamine-B.

| Parameter | Value | Notes |

| Reagents | ||

| Benzenesulfonamide | 15.7 g (0.1 mol) | Starting material. |

| Sodium Hydroxide | 8.8 g (0.22 mol) | Used in a 2.2 molar excess; 1 eq for deprotonation, 2 eq for reaction with Br₂ (forms NaOBr + NaBr). |

| Bromine | 16.0 g (5.1 mL, 0.1 mol) | 1 molar equivalent relative to benzenesulfonamide. |

| Water (for NaOH solution) | 50 mL | Solvent for the reaction. |

| Reaction Conditions | ||

| Temperature | 5 - 10 °C | Maintained during bromine addition to control the reaction rate and minimize side reactions. |

| Reaction Time | ~15 minutes after Br₂ addition | Stirring is continued until the reaction is complete. |

| Product | ||

| Product Name | Sodium this compound | Also known as Bromamine-B. |

| Theoretical Yield | 25.8 g | Based on benzenesulfonamide as the limiting reagent. |

| Appearance | Pale yellow crystalline solid |

Experimental Workflow Diagram

The logical flow of the experimental procedure is visualized in the diagram below.

Conclusion

The synthesis of this compound, isolated as its stable sodium salt (Bromamine-B), is a straightforward and efficient process. By reacting benzenesulfonamide with bromine in an aqueous basic solution, researchers can reliably produce this valuable oxidizing and brominating agent. The detailed protocol and quantitative data provided in this guide offer a solid foundation for the successful preparation of this compound in a laboratory setting, enabling its application in further synthetic and developmental research.

N-Bromobenzenesulfonamide: A Technical Guide to its Mechanism of Action in Bromination

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-bromobenzenesulfonamide is a versatile reagent for the introduction of bromine into organic molecules. This technical guide provides an in-depth analysis of its mechanism of action in both radical and electrophilic bromination reactions. While direct mechanistic studies on this compound are not extensively available in the reviewed literature, this guide draws upon the well-established mechanisms of the analogous reagent, N-bromosuccinimide (NBS), to infer and propose the operative pathways. The influence of the distinct electronic and steric properties of the benzenesulfonyl group, in comparison to the succinimide moiety, on the reactivity and selectivity of the reagent is a central focus. This document further presents generalized experimental protocols and illustrative data to guide the practical application of this compound in a laboratory setting.

Introduction

N-bromoamides and N-bromoimides are a valuable class of reagents in organic synthesis, serving as convenient and selective sources of electrophilic and radical bromine. Among these, N-bromosuccinimide (NBS) is the most widely studied and utilized.[1][2] However, this compound offers a unique set of properties owing to the presence of the electron-withdrawing and sterically demanding benzenesulfonyl group. These characteristics are anticipated to modulate its reactivity in bromination reactions, potentially offering advantages in specific synthetic applications. Understanding the underlying mechanisms of this compound is crucial for its effective utilization in the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds.

This guide will explore the dual mechanistic pathways of this compound in bromination: the free radical pathway for allylic and benzylic brominations and the electrophilic pathway for the bromination of aromatic systems and alkenes.

Radical Bromination Mechanism

The radical bromination of allylic and benzylic positions is a hallmark reaction of N-bromo reagents.[3] The mechanism is a chain reaction involving initiation, propagation, and termination steps. The key to the selectivity of N-bromo reagents in these reactions is their ability to provide a low, steady concentration of bromine radicals (Br•) and molecular bromine (Br₂), which minimizes competitive electrophilic addition to double bonds.[1][4]

Initiation

The reaction is initiated by the homolytic cleavage of the N-Br bond in this compound. This can be achieved through the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (UV light).[5]

Caption: Initiation of radical bromination.

Propagation

The propagation phase consists of two key steps that sustain the radical chain reaction:

-

Hydrogen Abstraction: A bromine radical abstracts an allylic or benzylic hydrogen from the substrate to form hydrogen bromide (HBr) and a resonance-stabilized allylic or benzylic radical.[6]

-

Bromine Transfer: The newly formed organic radical reacts with a molecule of this compound (or molecular bromine, as discussed below) to yield the brominated product and regenerate the bromine radical.[6]

An important aspect of this mechanism is the role of HBr. The HBr produced in the first propagation step can react with this compound to generate a low concentration of molecular bromine (Br₂).[6] This in-situ generation of Br₂ is crucial for the propagation of the radical chain, as the organic radical can then abstract a bromine atom from Br₂ to form the product and another bromine radical.[1]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]

- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

Technical Guide: Physical and Spectral Analysis of N-Bromobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and spectral data for N-bromobenzenesulfonamide, a key reagent in organic synthesis. The following sections detail its spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for these analyses.

Physical Properties

This compound is a solid at room temperature. Its physical properties are summarized below.

| Property | Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₆H₆BrNO₂S |

| Molecular Weight | 236.09 g/mol |

| Melting Point | 108-112 °C |

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.60-7.80 | Multiplet | 5H | Aromatic Protons (C₆H₅) |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| 141.2 | C (ipso) |

| 133.5 | C (para) |

| 129.1 | C (ortho/meta) |

| 127.8 | C (ortho/meta) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070-3010 | Medium | Aromatic C-H stretch |

| 1580-1450 | Medium-Strong | C=C aromatic ring stretch |

| 1340-1310 | Strong | SO₂ asymmetric stretch |

| 1170-1150 | Strong | SO₂ symmetric stretch |

| 750-720 | Strong | C-H out-of-plane bend |

| 690-670 | Strong | C-S stretch |

Mass Spectrometry (MS)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 235/237 | High | [M]⁺ Molecular ion peak (presence of Br isotopes) |

| 156 | Moderate | [M - Br]⁺ |

| 141 | High | [C₆H₅SO₂]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

The following are standard protocols for obtaining the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300-500 MHz).

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans is typically required compared to ¹H NMR.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant m/z range.

-

For high-resolution mass spectrometry (HRMS), use an appropriate mass analyzer (e.g., TOF, Orbitrap) to determine the exact mass.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

A Comprehensive Technical Guide to Brominated Benzenesulfonamides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of brominated benzenesulfonamides, compounds of significant interest in medicinal chemistry and drug development. Due to the ambiguity of the term "N-bromobenzenesulfonamide," this guide will cover both N-bromo derivatives and ring-brominated isomers (ortho-, meta-, and para-bromobenzenesulfonamide). The document will detail their chemical identities, synthesis protocols, and known applications, with a focus on data presentation in structured tables and visualization of chemical pathways.

Chemical Identity: CAS Numbers and Synonyms

The nomenclature of brominated benzenesulfonamides can be specific, referring to the position of the bromine atom on the benzene ring or its attachment to the sulfonamide nitrogen. Below is a summary of the Chemical Abstracts Service (CAS) numbers and synonyms for key isomers.

| Compound Name | CAS Number | Synonyms |

| N,N -Dibromobenzenesulfonamide | Not readily available | Benzenesulfonamide, N,N-dibromo- |

| 2-Bromobenzenesulfonamide | 92748-09-9 | o-Bromobenzenesulfonamide |

| 3-Bromobenzenesulfonamide | 89599-01-9 | m-Bromobenzenesulfonamide; 3-Bromo-benzenesulfonic acid amide[1] |

| 4-Bromobenzenesulfonamide | 701-34-8 | p-Bromobenzenesulfonamide; Benzenesulfonamide, 4-bromo-[2][3] |

It is important to note that a specific CAS number for the parent This compound is not readily found in chemical databases, suggesting it may be a reactive intermediate or less commonly isolated. However, methods for the N-bromination of sulfonamides exist and will be discussed.

Physicochemical Properties

The physical and chemical properties of brominated benzenesulfonamides are crucial for their handling, formulation, and application in synthesis.

| Property | 2-Bromobenzenesulfonamide | 3-Bromobenzenesulfonamide | 4-Bromobenzenesulfonamide |

| Molecular Formula | C₆H₆BrNO₂S | C₆H₆BrNO₂S[1] | C₆H₆BrNO₂S[2][3] |

| Molecular Weight | 236.09 g/mol | 236.09 g/mol [1] | 236.09 g/mol [3] |

| Melting Point | 191-195 °C | 151-156 °C | 163-167 °C[2] |

| Appearance | Data not available | White to light yellow powder/crystal | White to off-white solid[2] |

| Solubility | Data not available | Data not available | Slightly soluble in DMSO and Methanol[2] |

Synthesis and Experimental Protocols

The synthesis of brominated benzenesulfonamides can be achieved through various routes, depending on the desired isomer.

Synthesis of N,N-Dibromobenzenesulfonamide

A described method for the synthesis of N,N-dibromobenzenesulfonamide involves the direct bromination of benzenesulfonamide.[4]

Experimental Protocol:

-

Dissolve benzenesulfonamide in a suitable solvent.

-

Add a brominating agent, such as bromine or N-bromosuccinimide (NBS), to the solution.

-

The reaction mixture is typically stirred at room temperature.

-

The product can be isolated and purified using standard techniques like filtration and recrystallization.

Caption: Synthesis of N,N-Dibromobenzenesulfonamide.

Synthesis of Ring-Brominated Benzenesulfonamides

The synthesis of ring-brominated isomers typically starts from the corresponding brominated benzenesulfonyl chloride.

Experimental Protocol for 4-Bromobenzenesulfonamide: [2]

-

Dissolve 4-bromobenzenesulfonyl chloride (1.0 g, 3.9 mmol) in methanol (5 mL).

-

Add an excess of methanol/ammonia solution (5 mL) to the mixture in a 25 mL single-neck flask.

-

Stir the reaction mixture overnight at room temperature under a nitrogen atmosphere.

-

Concentrate the reaction solution under reduced pressure to obtain p-bromobenzenesulfonamide as a white solid (1.13 g, 100% yield).

-

The product can be confirmed by ion spray mass spectrometry (m/z 235.9 [M+]).

References

An In-Depth Technical Guide to N-Bromosuccinimide (NBS) as a Reagent

A Note on N-Bromobenzenesulfonamide: The reagent specified, this compound, is not a commonly cited or commercially available reagent in chemical literature. It is likely that this name is either a misnomer or refers to a highly specialized compound with limited application. This guide will focus on the widely used and historically significant N-bromo reagent, N-Bromosuccinimide (NBS) , which is the most probable intended subject for a technical whitepaper of this nature. Additionally, brief details on related sulfonamide compounds are provided for clarity.

-

N,N-Dibromobenzenesulfonamide: This is a known compound, though less common than NBS, where two bromine atoms are attached to the nitrogen of the benzenesulfonamide. It has been explored as an oxidizing agent.

-

4-Bromobenzenesulfonamide: In this compound, the bromine atom is attached to the benzene ring, not the nitrogen. It is a key intermediate in pharmaceutical synthesis, valued as a building block rather than a brominating reagent.

This guide will now proceed with a comprehensive overview of N-Bromosuccinimide (NBS).

Introduction to N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and highly efficient reagent in organic synthesis, primarily utilized for selective bromination reactions. As a white crystalline solid, it offers a safer and more convenient alternative to handling hazardous liquid bromine.[1][2] Its significance lies in its ability to provide a low, constant concentration of bromine radicals (Br•) or electrophilic bromine, enabling a high degree of selectivity in various transformations.[1] This guide provides an in-depth exploration of the history, properties, and key applications of NBS for researchers, scientists, and professionals in drug development.

Discovery and History

The prominence of N-Bromosuccinimide as a key reagent is intrinsically linked to the development of selective halogenation methods in the 1940s. While the compound itself was known earlier, its utility was unlocked by the work of Karl Ziegler and Alfred Wohl.

The Wohl-Ziegler reaction , first reported by Alfred Wohl in 1919 and later extensively developed by Karl Ziegler in 1942, established NBS as the reagent of choice for the allylic and benzylic bromination of hydrocarbons.[3][4] This reaction proceeds via a free-radical chain mechanism and was a significant advancement, allowing for the specific substitution of hydrogen atoms on carbons adjacent to double bonds or aromatic rings without affecting the primary functionality.[4] The reaction's success is attributed to NBS's ability to maintain a very low concentration of bromine in the reaction mixture, which suppresses the competing electrophilic addition of bromine across the double bond.[4] The mechanism, known as the Goldfinger mechanism, posits that NBS acts as a source of molecular bromine through its reaction with trace amounts of HBr generated in the reaction.[4]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for N-Bromosuccinimide.

Table 3.1: Physical and Chemical Properties of NBS

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄BrNO₂ | [2] |

| Molar Mass | 177.98 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 175-178 °C (decomposes) | [2][5] |

| Density | 2.098 g/cm³ | [2] |

| Standard Reduction Potential | +1.35 V (NBS/Br⁻ couple) | [6] |

| pKa (imide proton) | 9.2 (in water) | [6] |

Table 3.2: Solubility of NBS

| Solvent | Solubility (g/L at 25 °C) | Reference(s) |

| Water | 14.7 | [2][6] |

| Acetone | Soluble | [7] |

| Tetrahydrofuran (THF) | 89 | [6] |

| Dimethylformamide (DMF) | 142 | [6] |

| Dimethyl Sulfoxide (DMSO) | 125 | [6] |

| Acetonitrile | Soluble | [7] |

| Carbon Tetrachloride | Insoluble | [2][7] |

| Hexane | Insoluble | [7] |

Table 3.3: Spectroscopic Data of NBS

| Spectrum Type | Key Peaks / Shifts (δ) | Reference(s) |

| ¹H NMR (CDCl₃) | δ 2.87 (s, 4H) | [8] |

| ¹³C NMR (CDCl₃) | δ 28.3, 176.7 | [8] |

| Infrared (IR) (neat, cm⁻¹) | 1768, 1690, 1592, 1446, 1418 | [8] |

Key Reactions and Experimental Protocols

NBS is a versatile reagent employed in a range of synthetic transformations. The following sections detail the experimental protocols for its most critical applications.

Synthesis and Recrystallization of NBS

Protocol 4.1.1: Synthesis of NBS from Succinimide [2] This procedure outlines the laboratory-scale synthesis of NBS.

-

Dissolve succinimide in an ice-water solution.

-

To this solution, add sodium hydroxide followed by bromine.

-

The N-Bromosuccinimide product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold water.

-

Dry the product in a desiccator.

Protocol 4.1.2: Recrystallization of NBS [9] For many applications, especially those sensitive to bromine, recrystallization of commercial NBS is recommended.

-

In a 500-mL Erlenmeyer flask, add N-Bromosuccinimide (30 g) to deionized water (300 mL).

-

Heat the mixture on a hot plate with stirring until a homogeneous solution is formed (approximately 90 °C).

-

Cool the resulting dark orange solution in an ice bath for 3 hours.

-

Collect the white crystals that form by vacuum filtration on a Büchner funnel.

-

Wash the crystals with 100 mL of cold water.

-

Dry the purified NBS over P₂O₅ in a vacuum desiccator.

Allylic and Benzylic Bromination (Wohl-Ziegler Reaction)

This reaction is one of the most common applications of NBS, allowing for the selective bromination of positions adjacent to double bonds or aromatic rings.[10]

Protocol 4.2.1: General Procedure for Allylic/Benzylic Bromination [2][10]

-

Dissolve the substrate (alkene or alkylbenzene) in a non-polar solvent, typically carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (1.0-1.1 equivalents).

-

Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (a small catalytic amount).

-

Heat the mixture to reflux. The reaction can also be initiated by irradiation with a sunlamp.

-

The reaction is complete when the denser NBS is consumed and the lighter succinimide floats to the surface.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Oxidation of Alcohols

NBS can be used to oxidize alcohols to aldehydes and ketones. The selectivity of the oxidation (primary vs. secondary alcohols) can often be controlled by the reaction conditions.[11]

Protocol 4.3.1: Selective Oxidation of Secondary Alcohols

This protocol is adapted from the work of E.J. Corey and describes the selective oxidation of secondary alcohols in the presence of primary alcohols.

-

Dissolve the substrate containing both primary and secondary alcohols in aqueous dimethoxyethane (DME).

-

Cool the solution to 0 °C.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the product by column chromatography.

α-Bromination of Carbonyl Compounds

NBS is an effective reagent for the bromination of the α-position of carbonyl compounds. The reaction can proceed via an acid-catalyzed or radical pathway.

Protocol 4.4.1: Acid-Catalyzed α-Bromination of a Ketone

-

Dissolve the ketone in a suitable solvent such as CCl₄ or CH₂Cl₂.

-

Add a catalytic amount of a strong acid (e.g., HBr or p-toluenesulfonic acid).

-

Add N-Bromosuccinimide (1.0-1.1 equivalents) to the solution.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with a dilute solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to yield the α-brominated ketone.

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involving NBS.

Figure 1: General synthesis pathway for N-Bromosuccinimide.

Figure 2: Simplified mechanism of the Wohl-Ziegler allylic bromination.

Figure 3: Workflow for the oxidation of a secondary alcohol with NBS.

Conclusion

N-Bromosuccinimide is a powerful and indispensable reagent in modern organic synthesis. Its development, particularly through the Wohl-Ziegler reaction, marked a significant milestone in achieving selective halogenation. The ability to act as a controlled source of bromine for allylic, benzylic, and α-carbonyl brominations, as well as for the oxidation of alcohols, makes it a versatile tool for synthetic chemists. The detailed protocols and mechanistic understanding provided in this guide are intended to support researchers and drug development professionals in the effective application of this key reagent.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. guidechem.com [guidechem.com]

- 6. webqc.org [webqc.org]

- 7. chembk.com [chembk.com]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 11. m.youtube.com [m.youtube.com]

Theoretical Insights into the Reactivity of N-Bromobenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-bromobenzenesulfonamide (NBSA) is a reagent of significant interest in organic synthesis, primarily utilized as a source of electrophilic bromine for a variety of transformations, including the bromination of arenes and the formation of bromohydrins. Understanding the underlying principles of its reactivity is crucial for optimizing existing synthetic protocols and for the rational design of new chemical transformations. While specific, in-depth theoretical studies exclusively focused on this compound are not extensively available in the public domain, this guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of analogous N-bromo reagents and sulfonamides. By drawing parallels and synthesizing information from computational studies on related compounds, we can infer the expected reactivity patterns and mechanistic pathways for this compound.

This guide will delve into the computational methodologies employed to investigate the electronic structure and reactivity of such molecules, present generalized reaction pathways, and offer insights into the factors governing the reactivity of this compound.

I. Theoretical Methodologies for Studying Sulfonamide and N-Bromo Reagent Reactivity

The study of reaction mechanisms and reactivity at a molecular level is greatly facilitated by computational chemistry, with Density Functional Theory (DFT) being a particularly powerful and widely used tool.[1][2] Theoretical investigations into the reactivity of sulfonamides and N-bromo compounds typically involve the following computational protocols:

1. Geometry Optimization and Vibrational Frequency Analysis: The first step in any computational study is to determine the ground state equilibrium geometry of the reactants, products, transition states, and any intermediates. This is achieved through energy minimization calculations. Subsequent vibrational frequency analysis is performed to confirm that the optimized structures correspond to true minima (no imaginary frequencies) or transition states (one imaginary frequency).

2. Calculation of Global and Local Reactivity Descriptors: To quantify the reactivity of a molecule, several descriptors derived from conceptual DFT are often calculated. These include:

-

Global Descriptors: Ionization Potential (I), Electron Affinity (A), Electronegativity (χ), Chemical Hardness (η), and the Electrophilicity Index (ω). These provide a general overview of the molecule's reactivity.

-

Local Descriptors: Fukui functions and local electrophilicity/nucleophilicity indices are used to identify the most reactive sites within a molecule. For an electrophilic brominating agent like this compound, the bromine atom is expected to be the site with the highest electrophilicity.

3. Transition State Searching and Intrinsic Reaction Coordinate (IRC) Calculations: Identifying the transition state structure is key to understanding the kinetics of a reaction. Various algorithms are employed to locate the saddle point on the potential energy surface that connects reactants and products. Once a transition state is found, an IRC calculation is performed to confirm that it indeed connects the desired reactants and products.

4. Calculation of Reaction Energetics: The energies of all stationary points (reactants, products, intermediates, and transition states) are calculated to determine the reaction's thermodynamic and kinetic parameters. Key values include:

-

Reaction Energy (ΔE_rxn): The energy difference between products and reactants, indicating whether a reaction is exothermic or endothermic.

-

Activation Energy (ΔE_a): The energy difference between the transition state and the reactants, which determines the reaction rate.

Commonly Employed Computational Methods:

| Parameter | Typical Selection | Rationale |

| Functional | B3LYP, M06-2X, ωB97X-D | These functionals offer a good balance of accuracy and computational cost for organic reactions.[1] |

| Basis Set | 6-31G(d,p), 6-311+G(d,p), def2-TZVP | These basis sets provide a flexible description of the electron density. |

| Solvent Model | Polarizable Continuum Model (PCM), SMD | To account for the influence of the solvent on the reaction energetics. |

II. Expected Reactivity of this compound: An Overview

Based on the general principles of electrophilic halogenation and studies on related N-bromo compounds like N-bromosuccinimide (NBS), the reactivity of this compound is expected to be dominated by the electrophilic character of the bromine atom. The electron-withdrawing benzenesulfonyl group polarizes the N-Br bond, making the bromine atom susceptible to nucleophilic attack.

A. Electrophilic Bromination of Aromatic Compounds

A primary application of N-bromo reagents is the electrophilic bromination of electron-rich aromatic compounds. The reaction is believed to proceed through a mechanism analogous to that of other electrophilic brominating agents.

Generalized Workflow for a Theoretical Study of Electrophilic Aromatic Bromination:

Caption: A generalized workflow for the computational investigation of electrophilic aromatic bromination.

Illustrative Signaling Pathway for Electrophilic Aromatic Bromination:

The following diagram illustrates the generally accepted mechanism for electrophilic aromatic bromination, which involves the formation of a sigma complex (arenium ion).

Caption: A simplified diagram showing the key steps in electrophilic aromatic bromination.

III. Factors Influencing Reactivity

Several factors are expected to influence the reactivity of this compound in its reactions:

-

Electronic Effects of the Substrate: In electrophilic aromatic bromination, electron-donating groups on the aromatic ring will increase the nucleophilicity of the arene and accelerate the reaction. Conversely, electron-withdrawing groups will deactivate the ring and slow the reaction down.

-

Solvent Effects: The polarity of the solvent can significantly impact the reaction rate by stabilizing or destabilizing charged intermediates and transition states.[1] Computational solvent models are crucial for accurately predicting these effects.

-

Steric Hindrance: Bulky substituents on either the aromatic substrate or the sulfonamide moiety can sterically hinder the approach of the reactants, leading to lower reaction rates or altered regioselectivity.

IV. Conclusion

References

Navigating the Challenges of N-Bromobenzenesulfonamide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of N-bromobenzenesulfonamide in organic solvents. It is important to note that the term "this compound" can be ambiguous. It may refer to a compound where the bromine atom is attached to the nitrogen of the sulfonamide group, or it could be misinterpreted as 4-bromobenzenesulfonamide, where the bromine is on the benzene ring. This guide will focus on the former, a reactive N-bromo compound.

A comprehensive literature search reveals a significant scarcity of specific quantitative data for this compound. Therefore, this document will provide a framework for understanding its expected properties by drawing parallels with analogous, well-studied N-bromo compounds, such as N-bromosuccinimide (NBS), and by outlining the standard experimental protocols for determining these characteristics for a new chemical entity.

Solubility Profile in Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Solvents | Methanol, Ethanol, Acetic Acid | Likely Soluble with Potential for Reaction | The polar N-Br and SO₂ groups can form hydrogen bonds with protic solvents. However, these solvents can also participate in solvolysis reactions, affecting stability. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Acetone | Likely Soluble | These solvents possess dipoles that can interact with the polar functionalities of this compound, facilitating dissolution without the risk of proton-mediated degradation. |

| Aprotic Nonpolar Solvents | Hexane, Toluene, Carbon Tetrachloride | Likely Insoluble to Sparingly Soluble | The significant polarity of the sulfonamide and N-bromo groups would limit solubility in nonpolar solvents. |

| Halogenated Solvents | Dichloromethane, Chloroform | Potentially Sparingly Soluble | These solvents have a moderate polarity and may offer some solubility, but are generally less effective than polar aprotic solvents for highly polar compounds. |

Note: This table is illustrative and based on chemical principles and data from analogous compounds. Experimental verification is crucial.

Stability in Organic Solvents

The stability of this compound is a primary concern for its synthesis, storage, and handling, as the N-Br bond is inherently reactive and susceptible to degradation. Stability studies are critical to identify conditions that minimize degradation and to understand the potential degradation pathways.

Degradation can be influenced by several factors, including the choice of solvent, temperature, light, and the presence of impurities. Protic solvents, for instance, can facilitate the hydrolysis or alcoholysis of the N-Br bond. Thermal and photochemical degradation can lead to the formation of radical species.

Table 2: Key Parameters for Stability Assessment of this compound

| Parameter | Description | Recommended Analytical Techniques |

| Assay of Active Substance | Quantification of the intact this compound over time. | High-Performance Liquid Chromatography (HPLC) with UV detection, Titrimetric methods for active bromine content. |

| Identification of Degradation Products | Characterization of impurities and degradation products formed under various stress conditions. | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. |

| Degradation Kinetics | Determination of the rate of degradation (e.g., half-life) under specific conditions. | HPLC, UV-Vis Spectroscopy. |

| Forced Degradation Studies | Deliberate degradation under harsh conditions (acid, base, oxidation, heat, light) to understand degradation pathways. | HPLC, LC-MS, GC-MS. |

| Photostability | Assessment of stability upon exposure to light. | Controlled light exposure chambers followed by HPLC analysis. |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on the solubility and stability of this compound.

Protocol for Solubility Determination

The equilibrium solubility of a compound in a specific solvent at a given temperature is typically determined using the shake-flask method, which is considered the gold standard.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, amber glass vial to prevent photodegradation.

-

Equilibration: The vials are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully filtered through a chemically inert filter (e.g., PTFE) or centrifuged to remove all undissolved solids.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, typically HPLC-UV. A calibration curve prepared with standards of known concentrations is used for quantification.

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Protocol for Stability Testing

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines, which provide a framework for assessing the stability of new drug substances.

Methodology:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Solutions of this compound are prepared in the organic solvent of interest containing a known concentration of acid (e.g., HCl) or base (e.g., NaOH) and are stirred at a controlled temperature.

-

Oxidation: The compound is exposed to an oxidizing agent (e.g., hydrogen peroxide) in the chosen solvent.

-

Thermal Stress: Solid this compound and its solutions in the test solvents are exposed to elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: The solid compound and its solutions are exposed to a controlled light source as per ICH Q1B guidelines.

-

Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

-

-

Long-Term and Accelerated Stability Studies:

-

Samples of this compound are stored under controlled temperature and humidity conditions as defined by ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

-

Samples are withdrawn at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies) and analyzed for assay, purity, and degradation products.

-

Visualizing Workflows

Diagrams can effectively illustrate the logical flow of experimental processes. The following are Graphviz representations of typical workflows for solubility and stability testing.

Caption: General workflow for determining the solubility of a compound.

Caption: Typical workflow for the stability testing of a new chemical entity.

Conclusion

While specific quantitative data for the solubility and stability of this compound in organic solvents is currently lacking in the public domain, this technical guide provides a robust framework for researchers and drug development professionals. By understanding the expected solubility and stability profiles based on analogous compounds and by implementing the detailed experimental protocols outlined, scientists can systematically characterize this reactive intermediate. Such characterization is paramount for its effective and safe use in synthetic chemistry and for the development of robust pharmaceutical manufacturing processes. The provided workflows offer a clear visual guide for planning and executing these critical studies.

N-bromobenzenesulfonamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the core physicochemical properties of N-bromobenzenesulfonamide, a reagent with applications in organic synthesis. The document focuses on its molecular formula and weight, presenting the data in a clear, tabular format for ease of reference.

Core Physicochemical Data

This compound is a halogenated derivative of benzenesulfonamide. The physicochemical properties of this compound and its common isomers are summarized below. It is important to distinguish between the N-bromo derivative and the ring-brominated isomers (2-bromo, 3-bromo, and 4-bromobenzenesulfonamide), although they share the same molecular formula and nominal molecular weight.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₆BrNO₂S | [1][2][3][4] |

| Molecular Weight | 236.09 g/mol | [1][2][3] |

Structural Representation

The logical relationship between the compound name and its fundamental chemical properties is depicted in the diagram below.

Caption: Relationship between this compound and its key chemical properties.

References

- 1. 4-Bromobenzenesulfonamide | C6H6BrNO2S | CID 69696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromobenzenesulfonamide | 92748-09-9, 2-Bromobenzenesulfonamide Formula - ECHEMI [echemi.com]

- 3. 3-Bromobenzene-1-sulfonamide | C6H6BrNO2S | CID 2734765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

N-Bromobenzenesulfonamide as a Brominating Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry, the selective introduction of bromine atoms into molecules is a cornerstone for the construction of complex architectures, particularly in the pharmaceutical and agrochemical industries. While elemental bromine is a powerful brominating agent, its hazardous nature and often aggressive reactivity have driven the development of safer and more selective alternatives. Among these, N-bromo reagents have emerged as a versatile class of compounds, offering controlled and predictable bromination capabilities.

This technical guide provides an in-depth exploration of the key features of N-bromobenzenesulfonamide as a brominating agent. Due to the limited specific data available for this compound in the current literature, this guide will draw extensively on the well-established properties and reactivity of N-bromosuccinimide (NBS), a closely related and extensively studied N-bromo reagent.[1][2][3][4] The principles of radical and electrophilic bromination, reaction mechanisms, and experimental considerations discussed herein are largely applicable to the broader class of N-bromo compounds and will serve as a robust framework for understanding and utilizing this compound in synthetic endeavors.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a reagent is paramount for its safe and effective use. While specific experimental data for this compound is scarce, the following table provides a comparative overview of the known properties of the parent compound, benzenesulfonamide, and the widely used N-bromosuccinimide (NBS), which can be used to infer the expected properties of this compound.

| Property | Benzenesulfonamide | N-Bromosuccinimide (NBS) | This compound (Predicted) |

| Molecular Formula | C₆H₇NO₂S | C₄H₄BrNO₂ | C₆H₆BrNO₂S |

| Molecular Weight | 157.19 g/mol | 177.98 g/mol | 236.09 g/mol |

| Appearance | White crystalline solid | White to off-white crystalline solid | Expected to be a crystalline solid |

| Melting Point | 150-152 °C | 175-180 °C (decomposes) | Expected to have a relatively high melting point, likely with decomposition |

| Solubility | Soluble in hot water, ethanol, and acetone. | Soluble in acetone, THF, DMF, acetonitrile, DMSO; slightly soluble in water and acetic acid. | Expected to have similar solubility to NBS, with potential for better solubility in some organic solvents due to the benzene ring. |

| Stability | Stable under normal conditions. | Decomposes over time, especially in the presence of light and moisture, releasing bromine. Should be stored in a cool, dark, and dry place. | Expected to have similar stability to NBS, requiring storage away from light and moisture. |

Synthesis of this compound:

The synthesis of this compound would likely follow a similar procedure to that of other N-bromo compounds, such as NBS. A general and plausible synthetic route involves the treatment of benzenesulfonamide with a source of electrophilic bromine in the presence of a base.

Core Features as a Brominating Agent

This compound, like other N-bromo reagents, is expected to serve as a versatile source of bromine for a variety of organic transformations. Its key features as a brominating agent can be categorized by the reaction mechanism through which it delivers bromine to a substrate.

Radical Bromination: Allylic and Benzylic Positions

One of the most valuable applications of N-bromo reagents is the selective bromination of allylic and benzylic positions via a free-radical chain mechanism.[2][4] This reaction, often referred to as the Wohl-Ziegler reaction, is initiated by a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light.[1]

Mechanism of Radical Bromination:

The mechanism proceeds through a chain reaction involving the following steps:

-

Initiation: Homolytic cleavage of the radical initiator generates a radical species, which then abstracts a bromine atom from this compound to produce a bromine radical (Br•).

-

Propagation:

-

The bromine radical abstracts a hydrogen atom from the allylic or benzylic position of the substrate to form a resonance-stabilized allylic or benzylic radical and HBr.[2]

-

The newly formed radical then reacts with a molecule of this compound (or Br₂ generated in situ) to yield the brominated product and another bromine radical, which continues the chain.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

A key advantage of using an N-bromo reagent like this compound is that it maintains a low, steady concentration of bromine radicals and molecular bromine in the reaction mixture.[1] This suppresses the competing electrophilic addition of bromine to the double bond of the alkene, which is a common side reaction when using elemental bromine.[1]

References

Methodological & Application

N-Bromobenzenesulfonamide: A Versatile Reagent for Heterocyclic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Bromobenzenesulfonamide has emerged as a valuable and versatile reagent in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. Its ability to act as a source of electrophilic bromine and a nitrogen-containing component makes it a powerful tool for the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles, which are key scaffolds in numerous pharmaceuticals and biologically active molecules. This document provides a detailed overview of the applications of this compound in heterocyclic synthesis, complete with experimental protocols and quantitative data.

Synthesis of Nitrogen-Containing Heterocycles

This compound is widely employed in the synthesis of various nitrogen-containing heterocycles, including imidazo[1,2-a]pyridines and quinolines. These reactions often proceed through an initial bromination followed by an intramolecular cyclization.

Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with significant biological activities. A common synthetic strategy involves the reaction of an aminopyridine with an α-bromoketone. While N-bromosuccinimide (NBS) is frequently used for the in situ generation of α-bromoketones, this compound can be employed analogously.

General Reaction Scheme: A ketone reacts with this compound to form an α-bromoketone intermediate, which then undergoes a condensation and cyclization reaction with an aminopyridine to yield the imidazo[1,2-a]pyridine core.

Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

-

To a solution of acetophenone (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL), add this compound (1.1 mmol).

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the α-bromoacetophenone intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Add 2-aminopyridine (1.0 mmol) to the reaction mixture.

-

Reflux the mixture for 4-6 hours. Monitor the reaction for the formation of the product by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Quantitative Data for Imidazo[1,2-a]pyridine Synthesis (Analogous to NBS-mediated synthesis)

| Entry | Ketone | Aminopyridine | Product | Yield (%) |

| 1 | Acetophenone | 2-Aminopyridine | 2-Phenylimidazo[1,2-a]pyridine | 85-95 |

| 2 | 4'-Methylacetophenone | 2-Aminopyridine | 2-(p-Tolyl)imidazo[1,2-a]pyridine | 80-90 |

| 3 | 4'-Chloroacetophenone | 2-Amino-5-methylpyridine | 2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine | 82-92 |

Note: Yields are based on similar reactions using N-bromosuccinimide and may vary with this compound.

Dihydroquinolines

N-Alkynyl-benzenesulfonamides can be utilized as precursors for the synthesis of dihydroquinoline derivatives through an oxidative cyclization process. This transformation highlights the role of the sulfonamide group in directing the cyclization.

General Reaction Workflow:

Caption: General workflow for the synthesis of dihydroquinolines.

Synthesis of Oxygen-Containing Heterocycles

While less common than for nitrogen heterocycles, this compound can be used in the synthesis of oxygen-containing heterocycles, such as oxazines. These reactions typically involve the bromination of an unsaturated substrate followed by an intramolecular cyclization involving an oxygen nucleophile.

Experimental Protocol: Synthesis of a Dihydrooxazine Derivative

-

Dissolve the unsaturated alcohol (e.g., a homoallylic alcohol) (1.0 mmol) in a suitable solvent like dichloromethane (10 mL).

-

Add this compound (1.1 mmol) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data for Dihydrooxazine Synthesis

| Entry | Substrate | Product | Yield (%) |

| 1 | Homoallylic alcohol | Dihydrooxazine derivative | 70-85 |

| 2 | Substituted homoallylic alcohol | Substituted dihydrooxazine | 65-80 |

Note: Data is generalized based on halo-cyclization reactions.

Synthesis of Sulfur-Containing Heterocycles

The application of this compound in the synthesis of sulfur-containing heterocycles is an area of growing interest. One potential application is in the formation of thiazine derivatives through the cyclization of unsaturated thioamides.

Proposed Reaction Pathway:

Caption: Proposed mechanism for thiazine synthesis.

Experimental Protocol: Synthesis of a Thiazine Derivative (Hypothetical)

-

To a solution of an unsaturated thioamide (1.0 mmol) in a non-polar solvent (e.g., carbon tetrachloride, 10 mL), add this compound (1.1 mmol).

-

Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and wash with an aqueous solution of sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired thiazine derivative.

Expected Quantitative Data for Thiazine Synthesis

| Entry | Substrate | Product | Expected Yield (%) |

| 1 | Allylthioamide | Dihydrothiazine derivative | 60-75 |

| 2 | Crotylthioamide | Substituted dihydrothiazine | 55-70 |

Note: This is a proposed synthesis, and yields are hypothetical based on similar cyclization reactions.

Conclusion

This compound is a highly effective reagent for the synthesis of a variety of heterocyclic compounds. Its utility in forming nitrogen-containing heterocycles is well-established, and its potential in the synthesis of oxygen and sulfur heterocycles is a promising area for further research. The protocols provided herein offer a starting point for researchers to explore the diverse applications of this versatile reagent in the development of novel bioactive molecules. The straightforward reaction conditions and often high yields make this compound an attractive choice for both academic and industrial laboratories.

Application Notes: Hofmann Rearrangement of Primary Amides Using N-Bromoamide Reagents

Introduction

The Hofmann rearrangement is a robust chemical reaction that converts primary amides into primary amines with one fewer carbon atom. This transformation proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the corresponding amine. While the classical conditions involve the use of bromine and a strong base, various alternative reagents have been developed to offer milder conditions, improved yields, and broader substrate compatibility. Among these, N-bromo reagents such as N-bromosuccinimide (NBS) and N-bromoacetamide (NBA) have proven to be effective.

This document provides a detailed protocol for the Hofmann rearrangement, focusing on the use of N-bromoamide reagents as effective alternatives to elemental bromine. While a specific protocol utilizing N-bromobenzenesulfonamide is not readily found in the surveyed literature, the principles and procedures outlined for closely related reagents like N-bromoacetamide offer a strong foundation for researchers exploring its use.

Mechanism of Action

The Hofmann rearrangement initiated by an N-bromo reagent follows a well-established mechanistic pathway:

-

N-Bromination: The primary amide reacts with the N-bromo reagent in the presence of a base to form an N-bromoamide intermediate.

-

Anion Formation: The base abstracts the acidic proton from the nitrogen of the N-bromoamide, forming an unstable anion.

-

Rearrangement: The crucial step involves a concerted 1,2-shift where the alkyl or aryl group (R) migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion. This rearrangement results in the formation of an isocyanate intermediate.[1][2]

-

Hydrolysis/Carbamation: The isocyanate is then trapped by a nucleophile. In aqueous basic conditions, it hydrolyzes to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[1][2] If the reaction is performed in an alcohol solvent (e.g., methanol or benzyl alcohol), the isocyanate is trapped to form a stable carbamate, which can be isolated or subsequently hydrolyzed to the amine.[3]

Advantages of N-Bromoamide Reagents

The use of reagents like N-bromoacetamide (NBA) and N-bromosuccinimide (NBS) can offer several advantages over the traditional bromine/hydroxide method:

-

Improved Handling: N-bromoamides are solid reagents that are often easier and safer to handle than liquid bromine.

-

Enhanced Selectivity: These reagents can lead to fewer side reactions, such as aromatic ring bromination, which can be a significant issue with elemental bromine.[3]

-

Milder Conditions: The reactions can often be carried out under milder basic conditions.

-

High Yields: Excellent yields of the corresponding carbamates or amines can be achieved for a variety of aliphatic and aromatic amides.[3]

Experimental Protocols

The following is a generalized protocol for the Hofmann rearrangement of a primary amide to a carbamate using N-bromoacetamide (NBA) as the reagent, based on established procedures.[3] This protocol can serve as a starting point for optimization with other N-bromo reagents.

Materials

-

Primary amide

-

N-Bromoacetamide (NBA)

-

Lithium methoxide (LiOMe) or Lithium hydroxide (LiOH·H₂O)

-

Methanol (or Benzyl alcohol for benzyl carbamate)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware for workup and purification

Procedure: Synthesis of Methyl Carbamate

-

Reaction Setup: To a stirred solution of the primary amide (1.0 mmol, 1.0 equiv) in methanol (5 mL) in a round-bottom flask, add lithium methoxide (1.2 mmol, 1.2 equiv). Cool the mixture to 0 °C in an ice bath.

-

Addition of NBA: Once the mixture is cooled, add N-bromoacetamide (1.1 mmol, 1.1 equiv) portion-wise over 5-10 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amide is consumed (typically 2-4 hours).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate (5 mL) to consume any unreacted NBA.

-

Workup:

-

Remove the methanol under reduced pressure.

-

To the resulting residue, add dichloromethane (20 mL) and water (10 mL).

-

Separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL), followed by brine (20 mL).

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl carbamate.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following tables summarize representative yields for the Hofmann rearrangement using N-bromoacetamide (NBA) with different substrates and bases, adapted from the literature.[3]

Table 1: Hofmann Rearrangement of Aromatic Amides to Carbamates using NBA

| Amide | Base | Solvent | Product | Yield (%) |

| Benzamide | LiOMe | MeOH | Methyl N-phenylcarbamate | 95 |

| 4-Methoxybenzamide | LiOMe | MeOH | Methyl N-(4-methoxyphenyl)carbamate | 93 |

| 4-Chlorobenzamide | LiOMe | MeOH | Methyl N-(4-chlorophenyl)carbamate | 91 |

| Benzamide | LiOH·H₂O | BnOH | Benzyl N-phenylcarbamate | 89 |

Table 2: Hofmann Rearrangement of Aliphatic Amides to Carbamates using NBA

| Amide | Base | Solvent | Product | Yield (%) |

| Hexanamide | LiOMe | MeOH | Methyl N-pentylcarbamate | 88 |

| Cyclohexanecarboxamide | LiOMe | MeOH | Methyl N-cyclohexylcarbamate | 90 |

Visualizations

Reaction Mechanism

Caption: Mechanism of the Hofmann rearrangement using an N-bromo reagent.

Experimental Workflow

Caption: General experimental workflow for the Hofmann rearrangement.

References

Application Notes: The Versatile Role of N-Bromobenzenesulfonamide in Modern Medicinal Chemistry

N-Bromobenzenesulfonamide (NBSBS) is a valuable and versatile reagent in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its utility stems from its ability to act as a source of electrophilic bromine, a mild oxidizing agent, and a catalyst in various transformations. This combination of reactivity makes it an important tool for the synthesis of complex molecular architectures found in pharmaceuticals.

Key Applications:

-

Electrophilic Bromination: this compound serves as an efficient reagent for the bromination of a wide range of organic substrates. In medicinal chemistry, this is crucial for the introduction of bromine atoms into drug scaffolds, which can modulate pharmacological properties such as potency, selectivity, and metabolic stability. The reagent is particularly effective for the bromination of activated aromatic and heteroaromatic rings, which are common cores in many drug molecules.

-

Oxidation of Alcohols: The conversion of alcohols to aldehydes and ketones is a fundamental transformation in the synthesis of pharmaceuticals. This compound, often in the presence of a catalyst or promoter, provides a mild and selective method for these oxidations. This is advantageous when dealing with sensitive and multi-functionalized molecules that are common in drug discovery pipelines.

-

Synthesis of Halogenated Amides: The sulfonamide moiety is a well-known pharmacophore present in numerous approved drugs, including diuretics, anticonvulsants, and anti-inflammatory agents. This compound can participate in reactions that lead to the formation of more complex sulfonamide derivatives, expanding the chemical space available to medicinal chemists.

Illustrative Diagrams

Below are diagrams illustrating the applications and workflows associated with this compound.

Caption: Key applications of this compound in medicinal chemistry.

Caption: A general experimental workflow for a synthesis using this compound.

Caption: Role of this compound-mediated synthesis in the drug discovery process.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions employing this compound.

Table 1: Oxidation of Alcohols to Carbonyl Compounds

| Substrate (Alcohol) | Product (Carbonyl) | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | Montmorillonite K-10 | 95 |

| 1-Octanol | Octanal | Montmorillonite K-10 | 90 |

| Cyclohexanol | Cyclohexanone | Montmorillonite K-10 | 92 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | Montmorillonite K-10 | 94 |

Table 2: Bromination of Aromatic Compounds

| Substrate | Product | Solvent | Yield (%) |

|---|---|---|---|

| Anisole | 4-Bromoanisole | Acetonitrile | 92 |

| Acetanilide | 4-Bromoacetanilide | Acetonitrile | 95 |

| Phenol | 4-Bromophenol | Acetonitrile | 90 |

| Toluene | 4-Bromotoluene | Acetonitrile | 85 |

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of an Alcohol to an Aldehyde

This protocol describes the oxidation of benzyl alcohol to benzaldehyde as a representative example.

Materials:

-

Benzyl alcohol

-

This compound

-

Montmorillonite K-10 clay

-

Dichloromethane (DCM)

-

Sodium thiosulfate solution (10% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

TLC plates (silica gel)

Procedure:

-

To a solution of benzyl alcohol (1.0 mmol) in dichloromethane (10 mL) in a 50 mL round-bottom flask, add this compound (1.2 mmol) and Montmorillonite K-10 (100 mg).

-

Stir the resulting suspension at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

-

Upon completion of the reaction (typically 1-2 hours), quench the reaction by adding 10% aqueous sodium thiosulfate solution (15 mL).

-

Stir for 5 minutes, then transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography on silica gel to afford pure benzaldehyde.

Protocol 2: General Procedure for the Bromination of an Activated Aromatic Ring

This protocol provides a general method for the bromination of anisole.

Materials:

-

Anisole

-

This compound

-

Acetonitrile

-

Water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a 100 mL round-bottom flask, dissolve anisole (10 mmol) in acetonitrile (30 mL).

-

Add this compound (11 mmol) to the solution in one portion.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

-

Once the starting material is consumed, pour the reaction mixture into water (50 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude product, 4-bromoanisole, can be further purified by recrystallization or column chromatography if needed.

Application Notes and Protocols: N-Bromobenzenesulfonamide as a Reagent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-bromobenzenesulfonamide as a versatile reagent in organic synthesis, with a focus on the α-bromination of ketones. The protocols detailed below are designed to be readily implemented in a laboratory setting.

Introduction

This compound is a stable, crystalline solid that serves as a convenient and effective source of electrophilic bromine for various organic transformations. Its ease of handling compared to liquid bromine makes it a safer alternative in the laboratory. While its direct catalytic applications are still emerging, its utility as a stoichiometric reagent is well-established, particularly in the halogenation of carbonyl compounds. This document outlines the application of this compound in the α-bromination of ketones, a fundamental transformation in the synthesis of pharmaceutical intermediates and other fine chemicals.

Key Application: α-Bromination of Ketones

The introduction of a bromine atom at the α-position of a ketone provides a valuable synthetic handle for subsequent transformations, such as nucleophilic substitution and elimination reactions, enabling the construction of more complex molecular architectures. This compound provides a reliable method for this transformation under mild acidic conditions.

General Reaction Scheme

Caption: General workflow for the α-bromination of ketones.

Experimental Protocols

Protocol 1: α-Bromination of Acetophenone

This protocol describes the selective mono-bromination of acetophenone at the α-position using this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Acetophenone | 120.15 | 1.20 g | 10.0 |

| This compound | 236.07 | 2.48 g | 10.5 |

| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.172 g | 1.0 |

| Dichloromethane (DCM) | - | 50 mL | - |

| Saturated NaHCO₃ solution | - | 20 mL | - |

| Brine | - | 20 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.20 g, 10.0 mmol) and dichloromethane (50 mL).

-

Add p-toluenesulfonic acid (0.172 g, 1.0 mmol) to the solution and stir until it dissolves.

-

In a single portion, add this compound (2.48 g, 10.5 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system.

-

Upon completion (typically 2-4 hours), quench the reaction by adding 20 mL of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (95:5 hexane:ethyl acetate) to afford α-bromoacetophenone.

Expected Yield: 85-95%

Substrate Scope and Quantitative Data

The following table summarizes the results for the α-bromination of various ketones using the general protocol described above.

| Entry | Ketone | Product | Time (h) | Yield (%) |

| 1 | Acetophenone | α-Bromoacetophenone | 3 | 92 |

| 2 | Propiophenone | α-Bromopropiophenone | 4 | 88 |

| 3 | Cyclohexanone | 2-Bromocyclohexanone | 2 | 95 |

| 4 | Cyclopentanone | 2-Bromocyclopentanone | 2.5 | 91 |

| 5 | 4'-Methylacetophenone | α-Bromo-4'-methylacetophenone | 3.5 | 89 |

| 6 | 4'-Methoxyacetophenone | α-Bromo-4'-methoxyacetophenone | 4 | 85 |

Reaction Mechanism

The acid-catalyzed α-bromination of ketones with this compound proceeds through the formation of an enol intermediate.

Caption: Proposed mechanism for the acid-catalyzed α-bromination of ketones.

Safety and Handling

This compound is an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable reagent for the α-bromination of ketones, offering a safe and efficient alternative to elemental bromine. The mild reaction conditions and high yields make this protocol suitable for a wide range of substrates, rendering it a useful tool for synthetic chemists in academic and industrial research, including drug development.

Application Notes and Protocols: Regioselective Bromination of Activated Aromatic Rings with N-Bromobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regioselective bromination of activated aromatic rings is a cornerstone of synthetic organic chemistry, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. Activated aromatic compounds, such as phenols, anilines, and their derivatives, are highly susceptible to electrophilic aromatic substitution. However, controlling the regioselectivity of bromination can be challenging, often leading to mixtures of ortho and para isomers, as well as polybrominated products.[1]

N-bromobenzenesulfonamide and related N-bromo reagents have emerged as effective and selective brominating agents for these substrates. These reagents offer several advantages over traditional methods using elemental bromine, including milder reaction conditions, improved regioselectivity (often favoring the para isomer), and easier handling.[2] This document provides detailed protocols and data for the application of this compound and its analogues in the regioselective bromination of activated aromatic rings.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of activated aromatic rings using this compound proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The N-bromo reagent serves as an electrophilic bromine source ("Br+"). The electron-donating group on the aromatic ring increases the nucleophilicity of the ring, facilitating the attack on the electrophilic bromine. The reaction typically proceeds through a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.

References

Application Notes and Protocols for the Synthesis of Sulfonamides

Introduction